molecular formula C10H16N4O2 B6611213 tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate CAS No. 2763750-69-0

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate

Cat. No. B6611213
CAS RN: 2763750-69-0
M. Wt: 224.26 g/mol
InChI Key: RIDCVLLEVUZVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate (TBDC) is an organic compound that belongs to the class of carbamates. It is a white solid that is soluble in water and other organic solvents. TBDC has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has a wide range of applications in scientific research. It is used as a substrate for the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a catalyst in the synthesis of other organic compounds, such as polymers, polyesters, and polyamides. Additionally, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

Mechanism of Action

Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate acts as a substrate for the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water into bicarbonate ions. This reaction is essential for the regulation of pH in the body, and for the transport of carbon dioxide in the blood. tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate also acts as a catalyst in the synthesis of other organic compounds, such as polymers, polyesters, and polyamides.
Biochemical and Physiological Effects
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic. In addition, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate has been found to have no significant effects on the reproductive system and does not accumulate in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is an ideal compound for use in laboratory experiments due to its low cost and ease of synthesis. It is also non-toxic and non-irritating, making it safe to use in experiments. However, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is not very stable in acidic solutions and can be easily hydrolyzed under acidic conditions.

Future Directions

There are several potential future directions for research on tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate. These include the development of new synthesis methods for tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, the investigation of its effects on other enzymes, and the exploration of its potential uses in drug delivery systems. Additionally, further research could be conducted on the biochemical and physiological effects of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, as well as on its potential applications in the medical field.

Synthesis Methods

Tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 4-amino-2,3-diaminopyridine. This reaction occurs in an aqueous solution and is catalyzed by a base such as potassium hydroxide. The reaction proceeds in two steps, first forming a carbamate ester, then followed by a hydrolysis reaction to form the desired product.

properties

IUPAC Name

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,11H2,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDCVLLEVUZVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate

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